molecular formula C10H14ClNO2 B3092853 (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride CAS No. 1236353-78-8

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

Cat. No.: B3092853
CAS No.: 1236353-78-8
M. Wt: 215.67
InChI Key: PMFQSOTUHJSZHY-OGFXRTJISA-N
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Description

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS 1236353-78-8) is a chiral aromatic compound of interest in organic synthesis and pharmaceutical research . Its molecular formula is C 10 H 14 ClNO 2 and it has a molecular weight of 215.68 g/mol . The compound is characterized by a benzoate ester group and a chiral 1-aminoethyl substituent at the meta position, which is presented as the hydrochloride salt to enhance stability . As a chiral building block, this compound is potentially valuable for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The specific research applications, mechanism of action, and detailed research value for this compound are not detailed in the available sources and should be defined based on proprietary research or specific experimental needs. This product is offered with a purity of 95% and is supplied as a solid. It should be stored in a well-ventilated place with the container tightly closed . Hazard Information: This compound has the following GHS hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3-[(1R)-1-aminoethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQSOTUHJSZHY-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminoethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(1-aminoethyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

®-Methyl 3-(1-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride and closely related analogs:

Compound Name Structure/Substituents Molecular Formula Key Properties Biological/Pharmacological Relevance
This compound Meta-aminoethyl, methyl ester, R-configuration C₁₀H₁₄ClNO₂ Hydrochloride salt enhances solubility; stereospecific interactions likely . Potential chiral intermediate in drug synthesis.
(S)-Methyl 4-(1-aminoethyl)benzoate Para-aminoethyl, methyl ester, S-configuration C₁₀H₁₃NO₂ Lower molecular weight (179.22 g/mol); no HCl salt may reduce bioavailability . Used in asymmetric synthesis of bioactive molecules.
Methyl 3-[(methylamino)methyl]benzoate hydrochloride Meta-methylaminomethyl, methyl ester C₁₀H₁₄ClNO₂ Similar formula but distinct substituent (methylaminomethyl vs. aminoethyl) . Altered binding affinity due to steric effects.
(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Meta-aminoethyl with hydroxyl group, R-configuration C₁₀H₁₄ClNO₃ Hydroxyl group increases polarity and hydrogen-bonding capacity . Enhanced solubility for aqueous formulations.
δ-Phenylbutyl-methylamine hydrochloride Alkyl chain substituent, hydrochloride salt C₁₂H₁₈ClN Higher lipophilicity; m.p. 126–127°C . Historical use in early pharmacological studies.

Key Findings from Comparative Analysis :

  • Stereochemical Impact: The R-configuration in the target compound may confer distinct binding properties compared to its S-isomer (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate), particularly in enantioselective reactions or receptor interactions .
  • Substituent Position : Meta-substituted derivatives (e.g., target compound) often exhibit different electronic effects on the aromatic ring compared to para-substituted analogs, influencing reactivity in coupling reactions or metabolic stability .
  • Functional Group Variations: The presence of a hydroxyl group in (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl enhances solubility but may reduce membrane permeability compared to the target compound .
  • Salt Forms : Hydrochloride salts (target compound and ) generally improve crystallinity and thermal stability, as evidenced by melting points (m.p. ~145–146°C in related compounds) .

Research Implications :

  • Synthetic Utility : The target compound’s chiral center and ionic nature make it a candidate for asymmetric catalysis or as a building block in kinase inhibitor synthesis (e.g., Rho-kinase pathways, as suggested in ) .
  • Pharmacological Potential: Structural analogs in and highlight the role of benzoate esters in modulating bioactivity, suggesting the target compound could be optimized for improved pharmacokinetic profiles.

Biological Activity

(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its chemical properties, mechanisms of action, and biological activities based on diverse research findings.

  • Molecular Formula : C10_{10}H14_{14}ClNO2_2
  • Molecular Weight : Approximately 215.68 g/mol
  • CAS Number : 1236353-78-8

The compound is a hydrochloride salt derived from the methyl ester of 3-(1-aminoethyl)benzoic acid. Its chiral center at the aminoethyl group contributes to its stereochemical properties, which may influence its biological interactions and therapeutic efficacy .

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for its applications in drug design, particularly for targeting enzymes involved in metabolic pathways .
  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. This binding can lead to alterations in cellular responses, contributing to its pharmacological effects .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0048 mg/mL
Compound BEscherichia coli0.0195 mg/mL
Compound CBacillus mycoides0.0048 mg/mL

The observed MIC values suggest that these compounds can effectively inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .

Anti-Plasmodial Activity

Research has highlighted the anti-plasmodial activity of related compounds, with some exhibiting IC50_{50} values comparable to established antimalarial drugs like chloroquine. For example:

CompoundIC50_{50} (µM)Selectivity Index (SI)
Compound D0.0052889
Compound E0.037259

The selectivity index indicates a favorable therapeutic window, suggesting that these compounds may selectively target parasitic cells while minimizing toxicity to mammalian cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, which could be attributed to structural features enhancing membrane permeability .
  • Case Study on Antimalarial Activity : Another study focused on the antimalarial properties of related compounds, revealing that modifications in the side chains significantly influenced both potency and selectivity against Plasmodium falciparum. Compounds with branched alkyl groups exhibited higher potency and lower toxicity profiles compared to their linear counterparts .

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, and how can enantiomeric purity be ensured?

Synthesis typically involves esterification of 3-(1-aminoethyl)benzoic acid followed by chiral resolution to isolate the (R)-enantiomer. A common approach is to use methylating agents (e.g., methyl iodide) under basic conditions for ester formation . Enantiomeric purity can be achieved via chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution methods. Analytical validation using polarimetry or chiral HPLC (e.g., with a CHIRALCEL® column) is critical to confirm stereochemical integrity .

Q. What analytical methods are suitable for characterizing and verifying the purity of this compound?

  • HPLC : Reverse-phase HPLC with C18 columns and UV detection at 220–254 nm is standard. Mobile phases often combine acetonitrile and ammonium acetate buffers. Purity ≥98% is typical for research-grade material .
  • NMR : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the methyl ester (~3.8 ppm), aromatic protons (7.4–8.1 ppm), and the ammonium chloride moiety .
  • Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ for C₁₀H₁₄ClNO₂: 224.08 Da) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis or oxidation .
  • Waste Disposal : Neutralize with dilute HCl and dispose of via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying pH conditions?

Contradictory stability profiles may arise from differences in buffer composition or temperature. To address this:

  • Experimental Design : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) in buffers (pH 1–10). Monitor degradation via HPLC at intervals (0, 1, 3, 7 days) .
  • Degradation Pathways : Under acidic conditions, hydrolysis of the ester group may dominate, while basic conditions could degrade the aminoethyl moiety. LC-MS/MS identifies degradation products (e.g., benzoic acid derivatives) .
  • Statistical Analysis : Use ANOVA to compare degradation rates across pH groups and identify significant outliers .

Q. What strategies optimize the synthesis yield while minimizing byproduct formation?

  • Reaction Optimization : Employ Design of Experiments (DoE) to test variables: temperature (0–25°C), solvent (THF vs. DCM), and catalyst (e.g., DMAP vs. pyridine) .
  • Byproduct Mitigation : Add molecular sieves to absorb water and prevent ester hydrolysis. Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .
  • Scale-Up Considerations : Maintain stoichiometric control of methylating agents to avoid over-alkylation. Pilot studies in batch reactors (vs. flow systems) can identify bottlenecks .

Q. How can enantiomeric cross-contamination be detected and quantified during synthesis?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and isocratic elution (hexane:isopropanol 90:10). Retention time differences of <0.5 min indicate <1% (S)-enantiomer contamination .
  • Circular Dichroism (CD) : Compare CD spectra of the product with a racemic mixture. Peaks at 220–240 nm differentiate enantiomers .
  • Kinetic Resolution : Monitor reaction progress with chiral auxiliaries (e.g., Evans’ oxazolidinones) to favor (R)-enantiomer formation .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with targets like G protein-coupled receptors (GPCRs) or kinases .

Methodological Notes

  • Synthesis References : , and 19 provide structural analogs (e.g., methyl benzoate derivatives) to infer reaction conditions.
  • Analytical Validation : and highlight reagents (e.g., TCEP, sodium acetate) and impurity standards critical for method development.
  • Safety Protocols : , and 14 emphasize handling guidelines aligned with OSHA and ECHA regulations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
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(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

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